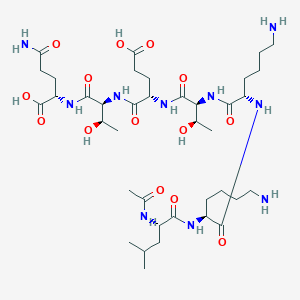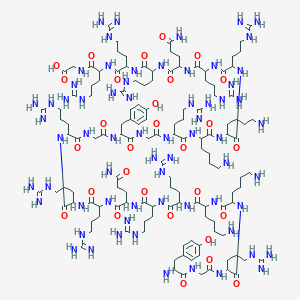
326855-45-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 326855-45-2 is known as OV-1, sheep . It is an alpha-helical antimicrobial ovispirin peptide derived from SMAP29 peptide (sheep), which inhibits several antibiotic-resistant bacterial strains including mucoid and nonmucoid Pseudomonas aeruginosa .
Molecular Structure Analysis
The molecular formula of OV-1, sheep is C105H188N34O21 . The sequence of this peptide is Lys-Asn-Leu-Arg-Arg-Ile-Ile-Arg-Lys-Ile-Ile-His-Ile-Ile-Lys-Lys-Tyr-Gly .Physical And Chemical Properties Analysis
The molecular weight of OV-1, sheep is 2262.83 . It has a predicted density of 1.37±0.1 g/cm3 . It’s soluble in DMSO .Applications De Recherche Scientifique
Genotyping and Sequencing Technologies
High-Throughput Genotyping : A study by Galan et al. (2010) demonstrated a method for the individual genotyping of thousands of samples using 454 pyrosequencing technology. This method is efficient for studying highly polymorphic genes and offers an alternative to traditional electrophoresis and cloning-sequencing methods (Galan, Guivier, Caraux, Charbonnel, & Cosson, 2010).
Microsatellite Loci Development : Zalapa et al. (2012) utilized next-generation sequencing (NGS) technologies like 454 and Illumina for the efficient identification of microsatellite loci in plants, highlighting the advantage of NGS in producing a large amount of sequence data to develop genome-wide and gene-based microsatellite loci (Zalapa, Cuevas, Zhu, Steffan, Senalik, Zeldin, McCown, Harbut, & Simon, 2012).
Taxonomic Classification in Metagenomics : Gerlach et al. (2009) introduced WebCARMA, a tool for the taxonomic and functional classification of unassembled short reads from metagenomic communities, demonstrating that reads as short as 35 bp can be used for metagenome classification (Gerlach, Jünemann, Tille, Goesmann, & Stoye, 2009).
Science Teaching Approaches : Brown and Ryoo (2008) researched the impact of teaching science using a "content-first" approach, where students learn to understand phenomena in everyday terms before being introduced to scientific language. This method showed improved understanding in students (Brown & Ryoo, 2008).
Nanoparticle Synthesis in Chemistry : Cushing, Kolesnichenko, and O'Connor (2004) discussed the advancements in the liquid-phase synthesis of inorganic nanoparticles, which is crucial for the development of new materials in scientific research (Cushing, Kolesnichenko, & O'Connor, 2004).
Impact of 454 Sequencing Technology : Rothberg and Leamon (2008) highlighted how the 454 Sequencer has expanded the scope of scientific research by enabling high-throughput, cost-effective sequencing, leading to significant contributions in understanding the human genome and identifying small RNAs (Rothberg & Leamon, 2008).
Cancer Systems Biology : Werner, Mills, and Ram (2014) discussed how Systems Biology approaches are crucial for developing and implementing personalized cancer therapy, emphasizing the integration of genomic and epigenetic data in understanding cancer at various biological levels (Werner, Mills, & Ram, 2014).
Data Sharing in Scientific Research : Tenopir et al. (2011) explored the practices and perceptions of data sharing among scientists, emphasizing its importance in the scientific method for verification of results and extending research (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).
Improving Base Calling in Sequencing : Quinlan, Stewart, Strömberg, and Marth (2008) developed Pyrobayes, a program for improved base calling in pyrosequencing reads, enabling accurate SNP calling even with shallow read coverage, thus enhancing the reliability of sequencing data (Quinlan, Stewart, Strömberg, & Marth, 2008).
Chromatographic Data Analysis : Amigo, Skov, and Bro (2010) presented a mathematical modeling approach to solve chromatographic issues, highlighting the importance of data analysis in scientific research involving chromatography (Amigo, Skov, & Bro, 2010).
Safety and Hazards
Propriétés
Numéro CAS |
326855-45-2 |
|---|---|
Formule moléculaire |
C₁₀₅H₁₈₈N₃₄O₂₁ |
Poids moléculaire |
2262.83 |
Séquence |
One Letter Code: KNLRRIIRKIIHIIKKYG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










